molecular formula C46H68N4O5 B1148106 NBD, Cholesteryllinoleate CAS No. 78949-96-9

NBD, Cholesteryllinoleate

Cat. No. B1148106
CAS RN: 78949-96-9
M. Wt: 757.06
InChI Key:
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Description

NBD Cholesteryllinoleate is a green-fluorescent, cholesteryl ester enzyme substrate for lysosomal acid lipase and cholesteryl ester transfer protein (CETP) . It has a molecular formula of C46H68N4O5 and a molecular weight of 757.06 .


Synthesis Analysis

NBD-based synthetic probes exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing and self-assembly .


Chemical Reactions Analysis

Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes . Depolarizing drugs are agonists at ACh receptors .


Physical And Chemical Properties Analysis

NBD Cholesteryllinoleate is a solid powder . It has an emission of 537 nm and excitation of 469 nm . Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit properties including environmental sensitivity, high reactivity, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .

Scientific Research Applications

Lateral Mobility in Membranes

  • Study 1 : NBD-Chol was incorporated into liposomes to measure its lateral mobility in membranes. The study found that at temperatures below the main phase transition, the diffusion coefficient of NBD-Chol is approximately twice that of a related probe, NBD-PtdCho. This suggests that cholesterol undergoes lateral phase separation in membranes at concentrations less than 20 mol % (Alecio, Golan, Veatch, & Rando, 1982).

Molecular Gels and Their Properties

  • Study 2 : Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, including NBD-Chol, demonstrated remarkable gelling abilities. Subtle changes in the length of spacers connecting NBD and Chol units produced significant changes in gelation ability and properties. For instance, gels showed superior mechanical strength and rapid self-healing properties (Xu, Peng, Yan, Yu, Zhang, Liu, & Fang, 2013).

Cholesteryl Ester Transfer Protein (CETP) Inhibition

  • Study 3 : NBD-cholesterol was used in studies to explore the inhibition of CETP, a strategy for raising high-density lipoprotein cholesterol (HDL-C) and reducing cardiovascular risk. NBD-Chol played a role in identifying specific inhibitors for CETP, contributing to understanding the uniqueness in structure and function of enzymes like ACAT1 and ACAT2 (Lada, Davis, Kent, Chapman, Tomoda, Ōmura, & Rudel, 2004).

Interaction with Membrane Lipids and Proteins

  • Study 4 : NBD-Chol was used as a fluorescent probe to monitor dynamic properties of membrane lipids and proteins. The study on 4-n-alkylamino-substituted NBD derivatives showed that NBD-Chol could induce proton conductivity in lipid membranes and increase proton permeability, thereby affecting mitochondrial function (Denisov, Kotova, Khailova, Korshunova, & Antonenko, 2014).

Biomarkers in Cholestasis

Future Directions

NBD-based synthetic probes are advanced chemical tools for biomolecular sensing. The future directions for NBD-based chemosensors include the development of future probes for investigating and understanding different biological processes and aid the development of potential theranostic agents .

properties

CAS RN

78949-96-9

Product Name

NBD, Cholesteryllinoleate

Molecular Formula

C46H68N4O5

Molecular Weight

757.06

Origin of Product

United States

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